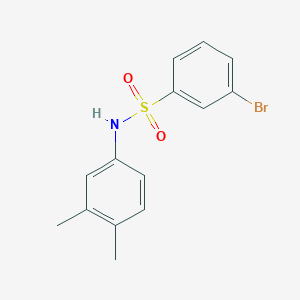![molecular formula C19H14FN7O2 B265794 8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly referred to as "Cyclen," is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cyclen contains a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for research and development.
作用機序
Cyclen's mechanism of action is complex and not yet fully understood. However, it is known that Cyclen can interact with various biological systems, including enzymes, receptors, and DNA. Cyclen's ability to interact with these systems makes it a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Cyclen has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of enzymes, the modulation of receptor activity, and the binding to DNA. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
実験室実験の利点と制限
Cyclen has several advantages and limitations for use in lab experiments. One of the main advantages of Cyclen is its ability to interact with biological systems in a specific way, making it a valuable tool for studying the mechanisms of various biological processes. However, Cyclen's complex structure can make it difficult to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving Cyclen. One potential area of research is the development of new drugs that utilize Cyclen's unique structure. Another potential area of research is the study of Cyclen's interactions with various biological systems, including enzymes, receptors, and DNA. Additionally, further research is needed to fully understand Cyclen's mechanism of action and its potential applications in various scientific fields.
合成法
The synthesis of Cyclen is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing Cyclen is the "Pictet-Spengler" reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. This reaction results in the formation of a cyclic imine, which can be further modified to produce Cyclen.
科学的研究の応用
Cyclen has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research involving Cyclen is in the development of new drugs. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for drug discovery and development.
特性
製品名 |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C19H14FN7O2 |
分子量 |
391.4 g/mol |
IUPAC名 |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-8-4-10(5-9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-2-6-12(20)7-3-11/h2-9,17,25-26H,1H3 |
InChIキー |
CHFCDXGYNKJUBE-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



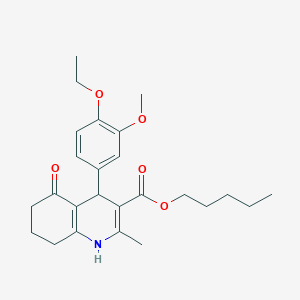
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
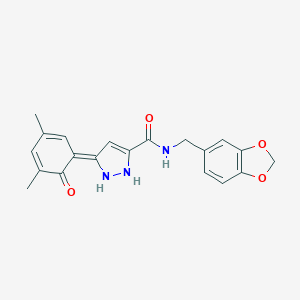
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
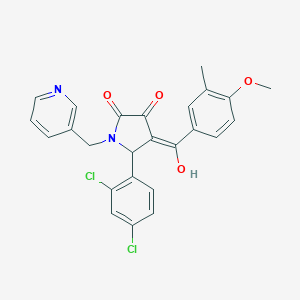


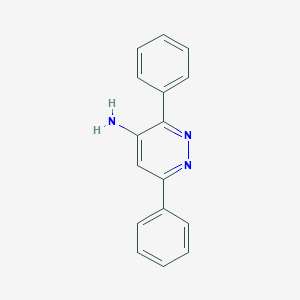
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)


